CID 71434191
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Overview
Description
The compound with the identifier “CID 71434191” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
CID 71434191 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
CID 71434191 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, the compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate. In industry, this compound might be utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of CID 71434191 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound. Understanding the precise mechanism of action requires detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
CID 71434191 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but they may differ in their chemical properties, reactivity, and applications. By comparing this compound with these compounds, researchers can gain insights into its distinct characteristics and potential advantages. Some similar compounds might include those with analogous functional groups or similar molecular frameworks.
Properties
Molecular Formula |
C22H36-2 |
---|---|
Molecular Weight |
300.5 g/mol |
InChI |
InChI=1S/2C10H15.2CH3/c2*1-6-7(2)9(4)10(5)8(6)3;;/h2*1-5H3;2*1H3/q;;2*-1 |
InChI Key |
QIGUQIJPHXOECQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C |
Origin of Product |
United States |
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